molecular formula C10H12FNO2 B1413108 Ethyl 3-(3-fluoropyridin-2-yl)propanoate CAS No. 1427360-81-3

Ethyl 3-(3-fluoropyridin-2-yl)propanoate

Cat. No.: B1413108
CAS No.: 1427360-81-3
M. Wt: 197.21 g/mol
InChI Key: YQIGTCFQZVNVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-fluoropyridin-2-yl)propanoate is an organic compound with the molecular formula C10H12FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom on the pyridine ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-fluoropyridin-2-yl)propanoate can be synthesized through several methods. One common method involves the reaction of 3-fluoropyridine with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoropyridin-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-fluoropyridin-2-yl)propanoic acid.

    Reduction: Formation of 3-(3-fluoropyridin-2-yl)propanol.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-(3-fluoropyridin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(3-fluoropyridin-2-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then exert its effects on target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-fluoropyridin-3-yl)propanoate
  • Ethyl 3-(4-fluoropyridin-2-yl)propanoate
  • Ethyl 3-(3-chloropyridin-2-yl)propanoate

Uniqueness

Ethyl 3-(3-fluoropyridin-2-yl)propanoate is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other fluoropyridine derivatives.

Properties

IUPAC Name

ethyl 3-(3-fluoropyridin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIGTCFQZVNVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-fluoropyridin-2-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-fluoropyridin-2-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(3-fluoropyridin-2-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(3-fluoropyridin-2-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(3-fluoropyridin-2-yl)propanoate
Reactant of Route 6
Ethyl 3-(3-fluoropyridin-2-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.